6'-Fluorospiro[cyclopropane-1,3'-indoline]
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Overview
Description
6’-Fluorospiro[cyclopropane-1,3’-indoline] is a chemical compound with the molecular formula C10H10FN and a molecular weight of 163.19 g/mol . This compound is characterized by a spirocyclic structure, where a cyclopropane ring is fused to an indoline moiety with a fluorine atom at the 6’ position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 6’-Fluorospiro[cyclopropane-1,3’-indoline] typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through a multi-step synthetic route starting from commercially available precursors.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity.
Chemical Reactions Analysis
6’-Fluorospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:
Scientific Research Applications
6’-Fluorospiro[cyclopropane-1,3’-indoline] has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6’-Fluorospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6’-Fluorospiro[cyclopropane-1,3’-indoline] can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Some similar compounds include spiro[cyclopropane-1,3’-indoline], 6’-chlorospiro[cyclopropane-1,3’-indoline], and 6’-bromospiro[cyclopropane-1,3’-indoline].
Uniqueness: The presence of the fluorine atom at the 6’ position distinguishes 6’-Fluorospiro[cyclopropane-1,3’-indoline] from its analogs.
Properties
Molecular Formula |
C10H10FN |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
6-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C10H10FN/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10/h1-2,5,12H,3-4,6H2 |
InChI Key |
NWQXJTWLHFVPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)F |
Origin of Product |
United States |
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